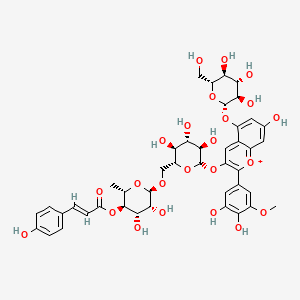
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
科学的研究の応用
Antioxidant Activity and Phenolic Compound Characterization
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside has been identified as the major anthocyanin compound in Solanum scabrum and Solanum burbankii berries. It contributes to the antioxidant activity of these berries, which is significant due to the high content of phenolic compounds, particularly anthocyanins. This antioxidant activity is critical for mitigating oxidative stress and can have various health benefits (Oszmiański, Kolniak-Ostek, & Wojdyło, 2014).
Color Stability and Food Industry Applications
The compound is not only a potent antioxidant but also demonstrates significant thermal stability, making it a valuable ingredient for the functional food industry. It has been noted that when combined with whey protein isolate, the thermal stability of this compound is further enhanced, indicating its potential use as a natural colorant in food products, thereby improving the appeal and nutritional value of the food items (Pei et al., 2020).
Role in Plant Coloration and Floral Pigmentation
The significance of this compound extends beyond its antioxidant properties and food industry applications to its role in plant coloration. It is a major contributor to the color expression in black goji extracts and demonstrates superior stability compared to other anthocyanins. The acylation of petunidin derivatives enhances their color intensity and stability, indicating the compound's role in the vivid hues of plants and its potential application in natural colorants (Tang & Giusti, 2018).
特性
分子式 |
C43H49O23+ |
|---|---|
分子量 |
933.8 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49)/p+1/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+/m0/s1 |
InChIキー |
BXEZTCOKOLHMKY-PJUZUSDESA-O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



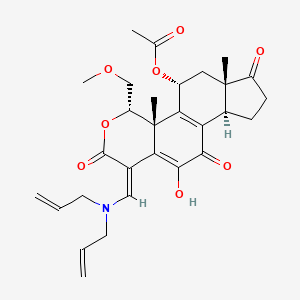


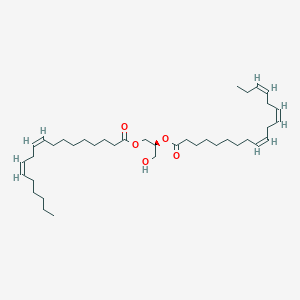


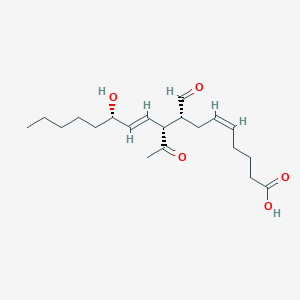


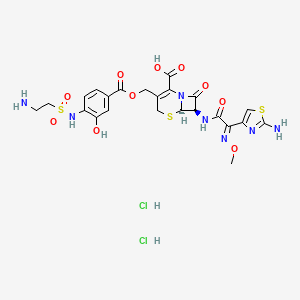
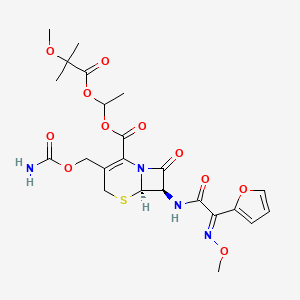
![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)
